Product packaging for CARBOBENZYLOXY-DL-THREONINE(Cat. No.:CAS No. 85995-53-5)

CARBOBENZYLOXY-DL-THREONINE

Cat. No.: B3430766
CAS No.: 85995-53-5
M. Wt: 253.25 g/mol
InChI Key: IPJUIRDNBFZGQN-UHFFFAOYSA-N
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Description

CARBOBENZYLOXY-DL-THREONINE is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Benzyloxycarbonylamino-3-hydroxy-butyric acid is 253.09502258 g/mol and the complexity rating of the compound is 288. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO5 B3430766 CARBOBENZYLOXY-DL-THREONINE CAS No. 85995-53-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJUIRDNBFZGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330918
Record name L-Threonine, N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19728-63-3, 85995-53-5
Record name NSC333749
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Threonine, N-[(phenylmethoxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of Carbobenzyloxy Cbz Group in Organic Synthesis

The introduction of the carbobenzyloxy (Cbz or Z) group in 1932 by chemists Max Bergmann and Leonidas Zervas marked a revolutionary advancement in peptide synthesis. magtech.com.cnoup.comresearchgate.net Before their discovery, the controlled and sequential assembly of amino acids into peptides was a formidable challenge due to the reactive nature of the amino group. The Cbz group provided the first effective and reversible means of protecting this amino group, thereby enabling the stepwise formation of peptide bonds without unwanted side reactions. researchgate.netnih.govresearchgate.net

The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate in the presence of a mild base. magtech.com.cn Its stability under a range of reaction conditions, coupled with its straightforward removal by catalytic hydrogenation, made it an invaluable tool for organic chemists. oup.comsigmaaldrich.com This pioneering work laid the foundation for modern peptide chemistry and the synthesis of numerous biologically important peptides and proteins. researchgate.netnih.gov The abbreviation "Z" is sometimes used in honor of Zervas. oup.com

Significance of Threonine in Advanced Organic and Peptide Chemistry

Threonine is an essential amino acid characterized by the presence of a hydroxyl group on its side chain, making it a polar and versatile building block in protein structures. sigmaaldrich.comchemicalbook.com This hydroxyl group is a key site for post-translational modifications, such as phosphorylation, which play a crucial role in regulating protein function and signaling pathways. nih.gov

In the realm of chemical synthesis, threonine's two stereogenic centers make it a valuable chiral starting material for the asymmetric synthesis of a variety of complex molecules. sigmaaldrich.combldpharm.com It is utilized in the synthesis of other amino acids, including β-hydroxy-α-amino acids, and serves as a precursor for various bioactive compounds. Current time information in Bangalore, IN.researchgate.netias.ac.in The stereochemical complexity of threonine, with four possible stereoisomers (L-threonine, D-threonine, L-allothreonine, and D-allothreonine), presents both challenges and opportunities for synthetic chemists. sigmaaldrich.combldpharm.com The ability to selectively synthesize or resolve these stereoisomers is critical for developing stereochemically pure pharmaceuticals and other fine chemicals. bldpharm.com

Fundamental Role of Protecting Groups in Multifunctional Molecule Synthesis

The synthesis of complex organic molecules that possess multiple reactive sites, known as functional groups, often requires a strategic approach to control reactivity. biorxiv.orgnih.govnih.gov Protecting groups are temporary modifications of a functional group that mask its inherent reactivity, allowing a chemical reaction to be performed selectively at another site within the molecule. nih.govpeptide.com

An ideal protecting group must meet several criteria: biorxiv.orgnih.gov

It must be easy to introduce in high yield.

It must be stable to the conditions of subsequent reactions.

It must be readily and selectively removable in high yield without affecting other parts of the molecule.

The use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of large and complex molecules like peptides, oligosaccharides, and natural products. nih.govnih.gov The concept of "orthogonal protection" is central to this strategy, where multiple protecting groups are used, each of which can be removed under a distinct set of conditions, allowing for a highly controlled and sequential manipulation of different functional groups within the same molecule.

Overview of Contemporary Research Trajectories for Carbobenzyloxy Dl Threonine

Direct N-Protection of DL-Threonine

The introduction of the carbobenzyloxy (Cbz) group to the nitrogen atom of DL-threonine is a fundamental transformation. This protecting group is crucial for preventing unwanted reactions at the amino group during subsequent synthetic steps.

Implementation of Benzyloxycarbonyl Chloride in Aqueous Systems

The reaction of DL-threonine with benzyloxycarbonyl chloride (Cbz-Cl) is a common method for preparing N-benzyloxycarbonyl-DL-threonine. rsc.org This reaction is often carried out in an aqueous solution under alkaline conditions. rsc.org For instance, DL-threonine can be dissolved in aqueous sodium hydroxide, and upon cooling, benzyloxycarbonyl chloride is added portionwise while maintaining a basic pH. rsc.org However, this method can sometimes lead to the formation of byproducts. An alternative approach involves conducting the reaction in the presence of sodium hydrogen carbonate. rsc.org

In some cases, attempting the preparation in aqueous alkali can result in the formation of 5-methyl-2-oxo-oxazolidine-4-carboxylic acid instead of the desired product. rsc.org This highlights the sensitivity of the reaction to the specific conditions employed.

Optimization of Reaction Conditions for Stereochemical Preservation

A significant challenge in the synthesis of amino acid derivatives is the preservation of stereochemistry. Racemization, the loss of a specific stereochemical configuration, can occur under harsh reaction conditions. For N-alkylation of α-amino acid esters, the choice of catalyst, temperature, and additives is critical to prevent racemization and competing side reactions like transesterification. d-nb.info

Research has shown that employing a ruthenium catalyst with a diphenylphosphate additive can facilitate the direct N-alkylation of α-amino acid esters with alcohols while maintaining high stereochemical integrity. d-nb.info Optimization of reaction temperature is also crucial; for example, in the N-alkylation of phenylalanine pentyl ester, a temperature of 100°C was found to provide the best balance between reaction conversion and stereochemical retention. d-nb.info The use of photoredox catalysis in O-alkylation reactions of serine and threonine derivatives allows the reactions to proceed with complete retention of the α-chirality because they are performed under mild conditions without the need for metal, base, or heating. researchgate.net

Synthesis of Side-Chain Modified Carbobenzyloxy-Threonine Derivatives

Modifying the side chain of carbobenzyloxy-threonine opens up possibilities for creating novel amino acid derivatives with unique properties and functionalities.

O-Derivatization Strategies via Photoinduced Decarboxylative Radical Reactions

A novel method for the O-alkylation of serine and threonine derivatives involves photoinduced decarboxylative radical reactions. researchgate.net This strategy utilizes serinyl and threoninyl acetic acids, which undergo decarboxylation upon photoirradiation in the presence of an organic photoredox catalyst. researchgate.netresearchgate.net The resulting radical can then add to electron-deficient alkenes, effectively linking carbohydrates and other amino acids to the side chain of serine and threonine. researchgate.net This approach is advantageous as it proceeds under mild conditions, preserving the stereochemistry at the α-carbon. researchgate.net The process is a form of C(sp3)-phosphinylation that uses a catalyst like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) under visible light. nih.gov

Glycosylation Reactions on Protected Threonine Acceptors

Glycosylation, the attachment of a carbohydrate to another molecule, is a key modification of threonine residues in many biologically important proteins. nih.gov In O-linked glycoproteins, an N-acetyl-galactosamine (GalNAc) unit is typically α-linked to the hydroxyl group of threonine. nih.gov

Various catalytic systems have been developed to achieve stereoselective glycosylation. For instance, a nickel-catalyzed method allows for the highly α-selective 1,2-cis-2-amino glycosylation of Cbz- and Fmoc-protected threonine amino acids. nih.gov This has been successfully applied to the gram-scale preparation of glycosyl amino acids. nih.gov Palladium-catalyzed O-glycosylation with glycosyl chlorides is another effective method, although reactions with protected threonine may require higher temperatures or catalyst loadings. chinesechemsoc.org Iron-catalyzed glycal 1,2-cis-aminoglycosylation has also been shown to be effective for N-Cbz-protected threonine methyl esters. nih.gov

Chemoenzymatic and Biocatalytic Approaches to Threonine-Containing Precursors

The use of enzymes in organic synthesis offers high selectivity and efficiency under mild, environmentally friendly conditions.

Chemoenzymatic strategies combine the advantages of both chemical and enzymatic transformations. nih.gov For example, photoredox catalysis has been combined with biocatalysis to create novel reactions and incorporate radical intermediates in enzyme-catalyzed processes. nih.gov One-pot chemoenzymatic processes are particularly attractive as they avoid the need for isolating intermediates, which can be costly and time-consuming. nih.gov

Comparative Analysis of Synthetic Routes for Scalability and Selectivity

The selection of a synthetic route for this compound is critically dependent on the desired scale of production and the required level of stereochemical purity. A comparative analysis of the primary synthetic methodologies reveals a trade-off between traditional chemical methods, which are often straightforward to implement, and modern enzymatic or chemoenzymatic approaches that can offer superior selectivity and scalability under milder conditions. The main routes for consideration include the classical Schotten-Baumann reaction, methods involving N-carboxyanhydrides (NCAs), and enzymatic strategies.

The Schotten-Baumann reaction, a long-established method for the N-acylation of amino acids, is frequently employed for the synthesis of Cbz-protected amino acids. jchemlett.com This method typically involves the reaction of the amino acid with benzyl (B1604629) chloroformate in an aqueous alkaline medium. While its operational simplicity is an advantage, scalability can be hampered by several factors. The use of a strong base and a reactive acylating agent can lead to side reactions, including the formation of dipeptides and other impurities, which complicates downstream purification, especially at a larger scale. acs.org Controlling the reaction temperature and the rate of addition of reagents is crucial to maximize the yield and minimize by-product formation. The selectivity of the Schotten-Baumann reaction for DL-threonine will yield the corresponding DL-Cbz-threonine, and subsequent resolution would be required to obtain enantiomerically pure forms.

Enzymatic and chemoenzymatic methods present a highly attractive alternative, offering significant advantages in terms of both selectivity and scalability. d-nb.info Enzymes, such as amidases or acylases, can be employed for the stereoselective synthesis or resolution of Cbz-protected amino acids. For instance, a chemoenzymatic approach might involve the non-selective synthesis of Cbz-DL-threonine followed by an enzymatic resolution to selectively deprotect one enantiomer, yielding the other in high enantiomeric excess. researchgate.net

More advanced enzymatic methods can directly synthesize the desired stereoisomer. For example, l-threonine (B559522) aldolases have been engineered to catalyze the stereoselective synthesis of β-hydroxy-α-amino acids. nih.govnih.gov While not a direct Cbz protection method, these enzymes can be used to produce the threonine backbone with high stereocontrol, which can then be protected. The scalability of enzymatic processes has been significantly enhanced through techniques like enzyme immobilization and the use of whole-cell biocatalysts, which allow for continuous processing and easier catalyst recovery. nih.gov These methods operate under mild conditions (neutral pH, room temperature), reducing energy costs and the formation of degradation by-products.

A key advantage of enzymatic routes is their high stereoselectivity, often yielding products with excellent enantiomeric and diastereomeric purity, which is particularly important for pharmaceutical applications. researchgate.netacs.org For example, a study on the chemoenzymatic synthesis of related amino acids demonstrated the potential for producing single diastereomers in excellent yields. acs.org

The use of N-Carboxyanhydrides (NCAs), derived from the amino acid, offers another scalable synthetic route. The reaction of the NCA of threonine with a benzyl alcohol source can yield Cbz-threonine. The formation of NCAs can be achieved using reagents like phosgene (B1210022) or its safer alternatives. This method can be efficient for producing polypeptides and, by extension, protected amino acids.

The following data tables provide a comparative overview of these synthetic methodologies, highlighting key parameters relevant to their scalability and selectivity.

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteTypical ReagentsScalability ConsiderationsSelectivityKey AdvantagesKey Disadvantages
Schotten-Baumann Reaction DL-Threonine, Benzyl Chloroformate, Base (e.g., NaOH)Simple setup, but can be difficult to control on a large scale. Purification can be challenging due to by-products. jchemlett.comNon-stereoselective, produces a racemic mixture of Cbz-DL-threonine.Well-established, readily available reagents.Formation of dipeptide impurities, requires careful control of reaction conditions. acs.org
Enzymatic Resolution Cbz-DL-Threonine, Acylase/AmidaseHighly scalable with enzyme immobilization. Continuous flow processes are possible. nih.govHigh enantioselectivity, allows for the separation of D and L isomers. researchgate.netMild reaction conditions, high purity of the desired enantiomer.Requires an additional step for the initial non-selective synthesis.
Chemoenzymatic Synthesis Glycine (B1666218), Aldehyde, Threonine Aldolase (B8822740), Benzyl ChloroformateScalable with whole-cell biocatalysts. Can be designed as a one-pot process. acs.orgHigh diastereoselectivity and enantioselectivity, producing a specific stereoisomer. nih.govnih.govHigh stereocontrol, environmentally friendly conditions.May require enzyme engineering for optimal substrate specificity and activity.
N-Carboxyanhydride (NCA) Method Threonine-NCA, Benzyl AlcoholCan be efficient for large-scale production, particularly in the context of polypeptide synthesis.The stereochemistry is retained from the starting amino acid used to make the NCA.Can be a clean reaction with high conversion.NCA synthesis may involve hazardous reagents like phosgene.

Table 2: Research Findings on Selectivity and Yield for Analogous Syntheses

Synthetic MethodSubstrate/Product AnalogueReported SelectivityReported Yield/ConversionReference
Chemoenzymatic ReductionN-protected (S)-4-amino-2-oxopentanoic acidSingle diastereomer85% yield acs.org
Enzymatic ResolutionRacemic Cbz-amino acids>99% ee for L-amino acid, >98% ee for recovered Cbz-D-amino acid>48% yield for each enantiomer researchgate.net
Enzymatic Aldol (B89426) AdditionGlycine and N-Cbz amino aldehydesExclusively L-erythro diastereomers34-60% conversion researchgate.net
Threonine Aldolase CatalysisAliphatic and aromatic aldehydesHigh diastereoselectivity (>100:1 dr in some cases)Up to >80% conversion nih.gov

Function as an N-Protecting Group in Amide Bond Formation

The primary role of the carbobenzyloxy group in this compound is to protect the nitrogen atom of the amino acid during the formation of amide bonds, a fundamental process in peptide synthesis. peptide.com This protection prevents the highly reactive amino group from engaging in unwanted side reactions, thereby directing the chemical transformation to the desired carboxyl group activation and subsequent coupling. The urethane-based Cbz group is known for its stability under the conditions required for peptide bond formation. ethz.ch

Utilization of Coupling Reagents and Additives in Peptide Synthesis

The formation of a peptide bond necessitates the activation of the carboxylic acid group of the N-protected amino acid, in this case, this compound. This is achieved through the use of various coupling reagents. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. nih.govpeptide.com

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used. However, their use can sometimes lead to the loss of stereochemical purity through racemization. ethz.chpeptide.com To mitigate this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are often included in the reaction mixture. ethz.chpeptide.com These additives react with the activated intermediate to form a less reactive ester, which then couples with the amino component with a reduced risk of racemization. ethz.ch

Phosphonium salts, such as PyAOP, and uronium salts, like HBTU and HATU, are also highly effective coupling reagents that can minimize racemization. peptide.comacs.org For instance, HBTU and TBTU are known for their efficiency and ability to suppress racemization, especially when used in conjunction with HOBt. peptide.com More recently, hypervalent iodine(III) compounds like IBA-OBz have emerged as effective peptide coupling reagents, showing compatibility with Cbz-protected amino acids. frontiersin.org

Table 1: Common Coupling Reagents and Additives in Peptide Synthesis

Reagent ClassExamplesAdditivesKey Features
CarbodiimidesDCC, DIC, EDCHOBt, Oxyma PureWidely used, can cause racemization without additives. ethz.chpeptide.com
Phosphonium SaltsPyAOP, BOPLower risk of racemization.
Uronium SaltsHBTU, TBTU, HATUHOAtHigh efficiency, suppressed racemization. peptide.comacs.org
Hypervalent IodineIBA-OBzCompatible with Cbz-protected amino acids. frontiersin.org

Stereochemical Fidelity and Pathways of Epimerization

Maintaining the stereochemical integrity of the chiral center in this compound during peptide coupling is of paramount importance, as the biological activity of peptides is highly dependent on their three-dimensional structure. Epimerization, the change in configuration at a single stereocenter, can lead to the formation of diastereomeric peptides with altered or lost biological function. uniurb.it

Influence of Oxazolone (B7731731) Intermediates on Configuration

A major pathway for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. ethz.chuniurb.it This cyclic intermediate can readily lose its stereochemical information through enolization, leading to a mixture of enantiomers upon reaction with the incoming amine. ethz.ch The propensity for oxazolone formation is influenced by the nature of the N-protecting group; urethane-type protecting groups like Cbz decrease the likelihood of this pathway compared to acyl-type groups. uniurb.it The activation of the carboxylic group is a critical step where oxazolone formation can be initiated. ethz.ch

N,O-Acyl Migration and Concomitant Inversion of Configuration

In threonine-containing peptides, another potential side reaction is the N,O-acyl migration. This intramolecular process involves the transfer of an acyl group from the nitrogen atom to the hydroxyl group of the threonine side chain, or vice versa. rsc.orgnih.gov This rearrangement can be problematic, especially during deprotection steps or under certain reaction conditions. rsc.org For instance, an undesired O→N acyl migration can occur during subsequent N-acylation steps if an ester bond is pre-formed. rsc.org In some cases, this migration can proceed with an inversion of configuration at the chiral center. rsc.org The rate of N→O-acyl migration can be influenced by the peptide sequence and the reaction conditions. rsc.org

Methodologies for Minimizing Racemization during Peptide Coupling

Several strategies have been developed to minimize racemization during the coupling of this compound and other amino acids.

Choice of Coupling Reagents and Additives: As previously mentioned, the use of phosphonium or uronium salt-based coupling reagents, or the addition of racemization-suppressing additives like HOBt or Oxyma Pure to carbodiimide-mediated couplings, is a primary strategy. ethz.chacs.org For instance, copper(II) chloride in conjunction with HOBt has been shown to suppress racemization in solution-phase peptide synthesis. peptide.com

Reaction Temperature: Performing coupling reactions at lower temperatures, typically between 0 and 4°C, can help to reduce the rate of epimerization.

Base Selection: The choice and purity of the tertiary amine base used in the coupling reaction are crucial. Sterically hindered bases are less likely to abstract the proton at the chiral center, thus reducing direct enolization. uniurb.it

Controlled Reaction Conditions: Careful control of reaction times and stoichiometry can also help to minimize side reactions, including racemization.

Table 2: Strategies to Minimize Racemization

MethodologyDescription
Coupling Reagent Selection Utilizing reagents less prone to racemization, such as phosphonium or uronium salts. acs.org
Use of Additives Incorporating additives like HOBt or Oxyma Pure to form less reactive intermediates. ethz.chpeptide.com
Temperature Control Conducting reactions at reduced temperatures (e.g., 0-4°C) to slow down epimerization rates.
Base Selection Employing sterically hindered and pure tertiary amine bases to prevent proton abstraction. uniurb.it

Intramolecular Cyclization Reactions Leading to Heterocyclic Structures

The strategic placement of functional groups in this compound allows for its participation in intramolecular cyclization reactions, yielding various heterocyclic structures. These reactions are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures.

One notable transformation involves the cyclization of N-protected amino acids to form heterocyclic systems. For instance, the intramolecular Buchwald-Hartwig amidation has been utilized to synthesize N-protected-α-amino acyl-5,7-dinitroindolines. In a model study, Cbz-L-Leu-OH was coupled with an amine hydrochloride salt and subsequently underwent intramolecular cyclization using a palladium catalyst and a phosphine (B1218219) ligand to afford the corresponding dinitroindoline derivative in high yield. unifr.ch This methodology highlights a potential pathway for the cyclization of this compound derivatives.

Furthermore, intramolecular cyclization can be a competing reaction pathway. For example, in the development of N-deprotectable 1,2-oxazetidines, it was observed that intermolecular polymerization could be faster than the desired intramolecular cyclization, even at high dilutions. ethz.ch This underscores the importance of reaction conditions and substrate design in directing the course of the reaction towards cyclization.

The formation of β-lactams, a key structural motif in many antibiotics, can also be achieved through intramolecular cyclization. nih.gov While specific examples with this compound were not detailed, the general principles of β-lactam synthesis, such as the Staudinger reaction between a ketene (B1206846) and an imine, or the Mitsunobu reaction involving intramolecular cyclization of suitable amides, suggest potential routes for converting appropriately functionalized this compound derivatives into these four-membered heterocyclic rings. nih.gov

The synthesis of other heterocycles, such as tetrazoles and iminohydantoins, at the N-terminus of amino acids and peptides has been achieved through modified Edman degradation procedures involving intramolecular cyclization. scholaris.ca These methods provide a means to introduce heterocyclic moieties into peptide structures, and could conceptually be applied to this compound.

Table 1: Examples of Intramolecular Cyclization Reactions

Starting Material TypeReaction TypeResulting HeterocycleCatalyst/ReagentRef
N-protected-α-amino acid derivativeIntramolecular Buchwald-Hartwig amidationDinitroindolinePd(dba)₂, Me-Phos unifr.ch
N-acyl-5-bromo-7-nitroindolinePhotoinduced peptide couplingPeptide bond (cyclic)Light (≤ 420 nm) acs.org
N-nosyl imine and dichloroketeneStaudinger reactionβ-Lactam- nih.gov
Peptide with N-terminal thioureaModified Edman degradationIminohydantoin- scholaris.ca

Exploration of Radical Reactions and Photochemical Pathways

The reactivity of this compound extends to radical and photochemical transformations, offering alternative and often milder conditions for carbon-carbon and carbon-heteroatom bond formation. These methods can provide access to unique molecular structures that are challenging to synthesize via traditional thermal reactions. acs.org

Radical Reactions:

Photoinduced decarboxylative radical reactions have emerged as a powerful tool for the modification of amino acids. researchgate.net For instance, the O-alkylation of serine and threonine derivatives has been achieved through the photoinduced decarboxylative radical reaction of their corresponding acetic acid derivatives. researchgate.net This process, which can be catalyzed by an organic photoredox system, proceeds without racemization under mild conditions. researchgate.net This suggests a viable pathway for the functionalization of the hydroxyl group in this compound.

Furthermore, radical-based methods have been developed for the de novo synthesis and modification of various amino acids. nih.gov These strategies often involve the generation of an α-amino radical, which can then participate in a variety of coupling reactions. For example, a light-mediated, catalyst-free C-H alkylation of glycine has been reported using alkylpyridinium salts as alkyl radical precursors, proceeding through an electron-donor-acceptor (EDA) complex. nih.gov

Photochemical Pathways:

Photochemical reactions offer a distinct advantage by proceeding through electronically excited states, leading to unique reactivity profiles. acs.org Photoinduced electron transfer (PET) is a common mechanism in these reactions, often utilizing organic photoredox catalysts. researchgate.net

A notable application of photochemical pathways is in the synthesis of O-alkylated serine and threonine derivatives from their corresponding acetic acids. researchgate.net This reaction is thought to involve a single-electron transfer promoted generation of radicals via decarboxylation. researchgate.net Importantly, these reactions can be performed with retention of chirality at the α-carbon. researchgate.net

Photochemical methods have also been employed for the preparation of photoactivable amino acid derivatives. For example, N-protected-α-amino acyl-5,7-dinitroindolines can be synthesized and subsequently used in photochemical acylations to form amide bonds under mild conditions. unifr.ch The use of photolabile protecting groups, which can be cleaved by light of a specific wavelength, allows for orthogonal protection strategies in complex syntheses. unifr.ch

Table 2: Radical and Photochemical Reactions of Amino Acid Derivatives

Reaction TypeSubstrate TypeKey IntermediateCatalyst/ConditionsProduct TypeRef
Photoinduced Decarboxylative O-AlkylationThreonyl/Serinyl acetic acidRadicalOrganic photoredox catalyst, UV lightO-alkylated threonine/serine researchgate.net
Light-mediated C-H AlkylationGlycine and alkylpyridinium saltEDA complex, alkyl radicalLightAlkylated glycine nih.gov
Photochemical AcylationN-protected-α-amino acyl-5,7-dinitroindolineExcited stateLightAmide unifr.ch
Photoinduced Decarboxylative Radical AdditionBenzoic acids and electron-deficient alkenesAryl radicalOrganic photoredox catalystAdducts researchgate.net

Reactivity within Specific Enzymatic and Non-Enzymatic Reaction Systems

The reactivity of this compound is also influenced by specific enzymatic and non-enzymatic systems, which can direct its transformation with high selectivity.

Enzymatic Reactions:

Threonine aldolases are a class of enzymes that catalyze the reversible cleavage of threonine into glycine and acetaldehyde. nih.govontosight.ai These enzymes exhibit stereospecificity, with some acting on L-threonine and others on D-threonine. nih.gov For example, threonine aldolase from rat liver has been shown to split only L-allothreonine and L-threonine, being inactive against the D-forms. nih.gov This specificity is crucial for applications in asymmetric synthesis.

Recent research has expanded the toolbox of threonine aldolases, identifying novel enzymes that can accept other amino acids like alanine (B10760859) and serine as donors. tugraz.at These enzymes can be used for the asymmetric synthesis of β-hydroxy α-methyl- and α-hydroxymethyl-α-amino acids with excellent enantioselectivity. tugraz.at L-threonine transaldolases (TTAs) represent another class of enzymes that catalyze the retro-aldol cleavage of L-threonine and subsequent reaction with an aldehyde acceptor to form β-hydroxy non-standard amino acids. nih.gov These enzymes have shown promise for the biosynthesis of chemically diverse products. nih.gov

Non-Enzymatic Reactions:

In non-enzymatic systems, the reactivity of threonine can be influenced by factors such as heat and pH. For example, during heat treatment of proteins, threonine, along with other amino acids like serine and lysine, can be damaged. nih.gov Non-enzymatic browning reactions, such as the Maillard reaction between amino acids and carbohydrates, can also lead to the degradation of threonine. nih.gov

The carbobenzyloxy protecting group itself can influence reactivity. For instance, in peptide synthesis, the choice of protecting group can affect the extent of epimerization, a process where the stereochemistry at the α-carbon is inverted. mdpi.com While specific data on this compound in this context is limited, studies on other N-protected amino acids highlight the importance of the protecting group in controlling side reactions. mdpi.com

Table 3: Enzymatic and Non-Enzymatic Reactivity of Threonine Derivatives

SystemReaction TypeKey Enzyme/ConditionProduct(s)NotesRef
EnzymaticAldol CleavageThreonine AldolaseGlycine, AcetaldehydeEnzyme is stereospecific. nih.govontosight.ai
EnzymaticTransaldolationL-threonine transaldolase (TTA)β-hydroxy non-standard amino acidsHigh stereoselectivity and low reversibility. nih.gov
Non-EnzymaticThermal DegradationHeat treatmentDamaged threonineOccurs in the context of proteins. nih.gov
Non-EnzymaticMaillard ReactionHeat, presence of carbohydratesBrowning productsLeads to loss of nutritional value. nih.gov
Non-EnzymaticPeptide SynthesisCoupling reagentsPotential for epimerizationThe N-protecting group influences the rate of epimerization. mdpi.com

Building Block in Peptide and Peptidomimetic Synthesis

The carbobenzyloxy group (Cbz or Z) was the first reversible Nα-protecting group developed for peptide synthesis and has a long history of use, particularly in solution-phase methodologies. nih.gov This protecting group is vital for preventing unwanted side reactions at the amino group of threonine during the formation of peptide bonds. peptide.com this compound, by providing a protected form of the threonine residue, enables its controlled incorporation into growing peptide chains. peptide.com

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified structures to improve properties such as stability and bioavailability. unibo.it this compound can be used as a foundational element in the synthesis of these modified structures. google.com

Solid-Phase Peptide Synthesis (SPPS) Applications

While the Cbz group has seen limited application in solid-phase peptide synthesis (SPPS) compared to other protecting groups like Fmoc and Boc, it is not entirely absent. peptide.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. rsc.org The choice of protecting groups is critical in SPPS to ensure that the correct sequence is assembled. mdpi.com

In some specialized SPPS strategies, Cbz-protected amino acids, including Cbz-DL-threonine, can be employed. peptide.com For instance, the synthesis of certain complex peptides or those with specific modifications might necessitate the use of Cbz protection for the threonine side chain or its amino group. peptide.comsigmaaldrich.com The mild conditions required for Fmoc deprotection have, however, made it a more popular choice for many SPPS applications. nih.gov

Solution-Phase Peptide Synthesis Methodologies

This compound has been extensively utilized in classical solution-phase peptide synthesis. nih.govpeptide.com In this approach, the peptide is synthesized in a homogenous solution, and the Cbz group provides robust protection for the amino functionality of threonine. google.com The coupling of Cbz-protected amino acids with other amino acid esters is a common strategy. google.com Various coupling reagents can be employed to facilitate the formation of the peptide bond. nih.gov

One of the key advantages of the Cbz group in solution-phase synthesis is its stability under a range of reaction conditions, allowing for selective deprotection of other functional groups in the peptide chain. nih.gov The removal of the Cbz group is typically achieved through catalytic hydrogenation. rsc.org

The following table summarizes the key features of Cbz-DL-threonine in different peptide synthesis methodologies:

Synthesis MethodRole of Cbz-DL-ThreonineKey Features
Solid-Phase Peptide Synthesis (SPPS) Building block with N-terminal protection.Limited use compared to Fmoc/Boc; can be used for specific synthetic strategies. peptide.com
Solution-Phase Peptide Synthesis Foundational building block.Widely used; Cbz group offers robust protection; removed by hydrogenation. peptide.comrsc.org

Fabrication of Modified Peptides and Bioconjugates

This compound is instrumental in the synthesis of modified peptides and bioconjugates. mpg.de Modified peptides, which may contain non-natural amino acids or altered backbones, often require specialized synthetic routes where the stability and selective removal of the Cbz group are advantageous.

Bioconjugation involves linking a peptide to another molecule, such as a drug, a fluorescent dye, or a polymer. mpg.de The synthesis of the peptide component can utilize Cbz-DL-threonine, with the Cbz group being removed at the appropriate stage to allow for conjugation. This precise control is essential for creating well-defined bioconjugates with specific properties. mpg.deprinceton.edu For example, a peptide containing threonine can be synthesized using Cbz-DL-threonine, and after deprotection, the threonine side chain or the N-terminus can be a site for modification. nih.govrhhz.net

Precursor for Novel Complex Organic Architectures

Beyond peptide synthesis, this compound serves as a valuable precursor for the synthesis of complex organic molecules. The inherent chirality and functional groups of threonine, masked and revealed as needed using the Cbz protecting group, provide a strategic starting point for creating intricate molecular architectures. illinois.edu

For instance, the amino and hydroxyl groups of threonine can be differentially protected and then selectively deprotected to allow for a sequence of reactions, building up molecular complexity in a controlled manner. This approach is central to the total synthesis of many natural products and other biologically active compounds. The Cbz group's stability and predictable removal make it a reliable tool in these multi-step synthetic sequences. rsc.org

Utilization as a Chiral Auxiliary or Chiral Pool Starting Material

The inherent chirality of threonine makes this compound a useful chiral auxiliary and a starting material in the chiral pool. dokumen.pubsciencenet.cn A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed.

In this context, the Cbz-protected threonine can be attached to a prochiral substrate. The stereocenters of the threonine then direct the approach of a reagent to one face of the molecule, leading to the formation of one enantiomer or diastereomer in excess. nih.gov This strategy is a powerful method for asymmetric synthesis.

As a chiral pool starting material, this compound provides a readily available source of defined stereochemistry. sciencenet.cn Chemists can exploit the existing chiral centers of the threonine molecule to build new stereocenters with a high degree of control, avoiding the need for asymmetric catalysis or resolution of racemic mixtures. sigmaaldrich.com

Contributions to the Development of Innovative Synthetic Strategies

The use of this compound has contributed to the development of new and innovative synthetic strategies. Its properties have allowed chemists to explore novel reaction pathways and construct molecules that were previously difficult to access. For example, its application in the synthesis of depsipeptides, which contain both amide and ester bonds, highlights its versatility. thieme-connect.de

Furthermore, research involving Cbz-protected amino acids continues to push the boundaries of peptide and organic synthesis, leading to more efficient and selective methods. researchgate.net The ongoing exploration of its reactivity and applications ensures that this compound will remain a relevant and valuable tool for the synthetic chemist.

Analytical Methodologies for Research and Characterization in Synthetic Studies

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is a pivotal tool for assessing the purity and determining the enantiomeric excess (e.e.) of chiral molecules like Carbobenzyloxy-DL-threonine. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed, often requiring derivatization of the analyte to enhance volatility or detectability. The accurate determination of enantiomeric excess is crucial in synthetic studies, and chromatographic methods can achieve this with high precision, with potential errors in the range of ±0.5%–2.5%.

The separation of enantiomers, a process known as chiral resolution, can be achieved through various chromatographic strategies. In the context of DL-threonine derivatives, this often involves the use of a chiral stationary phase (CSP) or a chiral selector in the mobile phase.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the enantioselective analysis of amino acid derivatives. The separation of N-Carbobenzyloxy-DL-threonine has been successfully demonstrated using a covalently bonded macrocyclic antibiotic, Ristocetin A, as a chiral stationary phase. This CSP allows for multimodal operation, including normal-phase, polar-organic, and reversed-phase modes, providing flexibility in method development. The chiral recognition mechanism involves a combination of interactions such as charge-charge (electrostatic) interactions, hydrogen bonding, dipolar interactions, and steric interactions.

In one such separation, the retention factors (k) for the enantiomers of N-Carbobenzyloxy-threonine were determined, highlighting the differential interaction of each enantiomer with the chiral stationary phase.

EnantiomerRetention Factor (k)
N-Carbobenzyloxy-L-threonine0.66
N-Carbobenzyloxy-D-threonineNot explicitly stated, but L-enantiomer eluted first

Other chiral stationary phases, such as those based on teicoplanin, a macrocyclic glycopeptide, are also effective for the separation of underivatized amino acids and their derivatives. sigmaaldrich.com These CSPs possess ionic groups, making them suitable for the analysis of polar and ionic compounds like amino acids in both organic and aqueous mobile phases. sigmaaldrich.com The development of superficially porous particles for these CSPs has enabled faster separations, with analyses of some amino acids being achieved in under a minute.

For underivatized threonine, chiral ligand exchange chromatography has been explored, though selectors like L-proline proved ineffective for DL-threonine. ucdavis.edu However, N,N-dimethyl-L-phenylalanine as a chiral selector in the mobile phase, in conjunction with Cu(II) ions, has shown success in resolving DL-threonine. ucdavis.edu

Gas Chromatography (GC):

For GC analysis, derivatization of amino acids is necessary to increase their volatility. A common approach involves the conversion of the amino acid into a more volatile derivative, such as an N-trifluoroacetyl-O-methyl ester. mst.edu These derivatives can then be separated on a chiral stationary phase, like octakis(3-O-butanoyl-2,6-di-O-n-pentyl)-γ-cyclodextrin. mst.edu This method has been shown to be highly sensitive, with detection limits in the picogram range. mst.edu Another derivatization strategy for threonine involves its conversion to N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester derivatives, which can be separated on a Chirasil-Val column. redalyc.org

Spectroscopic Approaches for Probing Reaction Intermediates and Products

Spectroscopic techniques are vital for the structural elucidation of reaction products and for monitoring the progress of a reaction by identifying key intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the characterization of synthetic products and intermediates. In the synthesis of N-protected threonine derivatives, NMR provides detailed information about the molecular structure. For instance, in the synthesis of a Boc-protected threonine derivative, ¹H NMR can be used to identify the characteristic protons of the threonine backbone and the protecting group. nih.gov Similarly, in the synthesis of peptide nucleic acid monomers incorporating protected amino acids, ¹³C NMR is used to confirm the presence of key functional groups such as amide and ester carbonyls. redalyc.org

Infrared (IR) Spectroscopy:

Fourier-transform infrared (FTIR) spectroscopy is particularly useful for identifying functional groups and can be employed to monitor the progress of reactions. For example, in peptide synthesis, the formation of the amide bond can be monitored by observing the appearance of the characteristic amide I and amide II bands in the IR spectrum. FTIR can also be used to study protein and peptide reactions by analyzing changes in these amide bands. nih.gov The carbonyl-amine reaction, a fundamental process in the formation of peptide bonds, can be monitored in real-time using FTIR, providing insights into the reaction kinetics and the formation of intermediates like imines. nih.gov

Mass Spectrometry in Mechanistic Investigations and Derivatization Analysis

Mass spectrometry (MS) is an exquisitely sensitive technique that provides information about the molecular weight and structure of an analyte. It is an indispensable tool in synthetic studies for confirming the identity of products and intermediates and for gaining insights into reaction mechanisms.

In the context of this compound synthesis, MS can be used to confirm the molecular weight of the final product and any isolated intermediates. High-resolution mass spectrometry can provide the exact mass, which allows for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to probe the structure of molecules through fragmentation analysis. For threonine-containing peptides, a characteristic neutral loss of 44 Da, corresponding to acetaldehyde, is observed in the MS/MS spectra of sodiated peptides. sigmaaldrich.comnih.gov The mechanism of this fragmentation is proposed to be a McLafferty-type rearrangement. sigmaaldrich.comnih.gov Such fragmentation patterns can be used to identify threonine residues within a larger molecule.

Future Directions and Emerging Research Frontiers

Integration of Green Chemistry Principles in Synthesis and Application

The application of green chemistry principles to peptide synthesis is a critical area of development, aiming to reduce the environmental impact of producing molecules like Carbobenzyloxy-DL-threonine. firp-ula.org Key principles include waste prevention, the use of safer solvents, and designing energy-efficient processes. nih.gov The process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a significant concern in peptide synthesis. unibo.it Researchers are actively seeking to lower the typically high PMI values associated with these syntheses. unibo.it

Micellar catalysis in water is another innovative approach, using designer surfactants to create nano-reactors for peptide coupling. greentech.fr This technique allows for tandem deprotection and coupling sequences to occur in an aqueous environment, drastically reducing the need for organic solvents and consequently lowering the environmental factor (E-Factor). greentech.fr

Table 1: Green Chemistry Metrics in Peptide Synthesis

Metric Description Goal in Green Synthesis
Process Mass Intensity (PMI) Ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the active product. Minimize the ratio, aiming for lower values. unibo.it
E-Factor Ratio of the mass of waste produced to the mass of the desired product. Reduce to less than 10. greentech.fr
Atom Economy The conversion efficiency of a chemical process in terms of all atoms involved at the reactant side being found in the desired product. Maximize, aiming for 100% atom economy. researchgate.net

Evolution of Protecting Group Strategies and Deprotection Protocols

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional moieties. iris-biotech.de The benzyloxycarbonyl (Z or Cbz) group in this compound is a classic α-amino protecting group, first developed by Bergmann and Zervas. researchgate.net It is valued for being easily introduced, stable under various conditions, and removable by methods like catalytic hydrogenation. greentech.frresearchgate.net

Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has seen the evolution of orthogonal protecting group strategies. researchgate.net The two most prominent strategies are the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and the Boc/Bn (tert-butyloxycarbonyl/benzyl) approaches. researchgate.net In these strategies, the α-amino group is protected by either Fmoc or Boc, while side-chain functional groups, including the hydroxyl group of threonine, are protected by groups like tert-butyl (tBu) or benzyl (B1604629) (Bn), respectively. iris-biotech.deresearchgate.netcreative-peptides.com

The choice of protecting group for the threonine side-chain hydroxyl is critical. The benzyl (Bn) group is frequently used in the Boc/Bn strategy and is removed with strong acids like hydrogen fluoride (B91410) (HF). ug.edu.pl The tert-butyl (tBu) group is the standard for the Fmoc/tBu strategy and is cleaved with trifluoroacetic acid (TFA). iris-biotech.deug.edu.pl The development of new protecting groups continues, with a focus on improving stability, solubility, and ease of removal under specific, mild conditions. creative-peptides.comresearchgate.net For instance, the trityl (Trt) group offers acid lability even greater than tBu, allowing for selective deprotection. ug.edu.pl

Deprotection protocols are also evolving to be more efficient and less harsh. While traditional methods for Z-group removal involve catalytic hydrogenation, and Boc/Bn strategies rely on strong acids, newer methods aim for milder conditions to preserve the integrity of complex peptides. researchgate.netnih.gov

Table 2: Common Protecting Groups for Threonine

Protecting Group Abbreviation Typical Strategy Removal Conditions
Benzyloxycarbonyl Z or Cbz Solution Phase, Boc/Bn Catalytic Hydrogenation, HBr/Acetic Acid
tert-Butyloxycarbonyl Boc Boc/Bn (α-amino) Trifluoroacetic Acid (TFA) peptide.com
9-Fluorenylmethoxycarbonyl Fmoc Fmoc/tBu (α-amino) Piperidine iris-biotech.de
Benzyl Bn Boc/Bn (side-chain) Strong acids (e.g., HF) ug.edu.pl
tert-Butyl tBu Fmoc/tBu (side-chain) Trifluoroacetic Acid (TFA) iris-biotech.deug.edu.pl
Trityl Trt Fmoc/tBu (side-chain) 1% Trifluoroacetic Acid (TFA) ug.edu.pl

Computational Chemistry and Molecular Modeling for Reaction Prediction

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structures, properties, and reaction mechanisms that are often difficult to obtain through experiments alone. rsc.org For amino acids like threonine and its derivatives, computational modeling helps predict conformational preferences, which are crucial for understanding their reactivity and role in peptide structures. nih.govsns.it

Techniques such as molecular dynamics (MD) and Monte Carlo (MC) simulations are used to explore the conformational energy landscape of molecules. rsc.org These simulations can predict the side-chain dihedral angles of threonine residues within a peptide, which is vital for understanding protein-protein interactions. nih.gov For instance, studies on "threonine zippers" have used a combination of hard sphere models and MD simulations to investigate the packing and hydrogen-bonding behavior of multiple threonine residues at protein interfaces. nih.gov

Quantum chemical (QC) computations, particularly using density functional theory (DFT) and wave-function methods, provide highly accurate predictions of molecular geometries and spectroscopic properties. sns.it These methods are essential for interpreting experimental data from techniques like microwave spectroscopy and for understanding the stereoelectronic effects that govern the behavior of amino acids in the gas phase. sns.it By accurately modeling transition states and reaction pathways, computational chemistry aids in predicting the outcomes of chemical reactions, optimizing reaction conditions, and designing novel synthetic routes for threonine derivatives.

Bio-Inspired Synthesis and Enhanced Biocatalysis for Threonine Derivatives

Nature provides a rich source of inspiration for developing novel and sustainable synthetic methods. acs.org Bio-inspired synthesis and biocatalysis employ enzymes or whole-cell systems to perform chemical transformations with high selectivity and efficiency under mild, environmentally friendly conditions. nih.gov

For the synthesis of threonine derivatives, threonine aldolases (TAs) are particularly powerful biocatalysts. researchgate.net These pyridoxal-5-phosphate (PLP)-dependent enzymes catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde, forming a C-C bond and creating two new stereocenters with high enantio- and diastereoselectivity. researchgate.netacs.org This allows for the stereoselective synthesis of various β-hydroxy-α-amino acids, which are valuable precursors for pharmaceuticals. researchgate.netacs.org Researchers have cloned and overexpressed both L-threonine (B559522) aldolases (LTA) and D-threonine aldolases (DTA) to produce specific stereoisomers of these important compounds. acs.org

Furthermore, the development of bioorthogonal amino acids, such as the threonine analog β-ethynylserine (βES), allows for the metabolic labeling of newly synthesized proteins. nih.gov This "THRONCAT" method enables researchers to visualize and enrich nascent proteins in living cells and organisms, providing powerful tools for studying proteome dynamics in response to various stimuli. nih.gov The synthesis of these unnatural amino acids often relies on biocatalytic strategies, showcasing the synergy between biocatalysis and chemical biology. semanticscholar.org The use of ribosomally synthesized peptides as scaffolds for non-ribosomal peptide extension represents another paradigm in the biosynthesis of amino acid-derived natural products, further expanding the toolkit for creating complex molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for CARBOBENZYLOXY-DL-THREONINE, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of carbobenzyloxy-protected amino acids like this compound typically involves protecting the hydroxyl or amine groups to prevent unwanted side reactions. A factorial design of experiments (DoE) is recommended to optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, varying benzyl chloroformate stoichiometry and pH conditions can be tested, with yield analyzed via HPLC or LC-MS. Reaction progress should be monitored using TLC or in-situ FTIR to identify intermediates. Reference similar protocols for DL-THREONINE derivatives in compound libraries . Statistical tools like ANOVA can isolate critical variables affecting yield and purity.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

  • Methodological Answer : Multi-modal characterization is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) can confirm the carbobenzyloxy group’s integration and stereochemistry, while mass spectrometry (MS) verifies molecular weight. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is standard. Cross-validate results with X-ray crystallography if single crystals are obtainable. Ensure calibration against certified reference materials (e.g., DL-THREONINE derivatives listed in reagent databases) . Data interpretation should follow ICH guidelines, with spectral deconvolution software (e.g., MestReNova) used to minimize subjectivity.

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying pH, temperature, and oxidative conditions?

  • Methodological Answer : Stability studies should follow a risk-based approach. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. For pH-dependent degradation, prepare buffered solutions (pH 1–12) and analyze degradation products via LC-MS/MS. Oxidative stability can be assessed using hydrogen peroxide or AIBN as radical initiators. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Ensure compliance with ASTM E2454 for experimental rigor, and cross-reference degradation pathways with structurally similar carbobenzyloxy compounds .

Q. How should contradictions in solubility or reactivity data for this compound across studies be resolved?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify methodological discrepancies in prior studies . Variables such as solvent purity, measurement techniques (e.g., shake-flask vs. HPLC solubility), and temperature control must be harmonized. Replicate conflicting experiments under standardized conditions, and use multivariate regression to isolate confounding factors. For reactivity contradictions, employ computational chemistry (DFT calculations) to model electronic effects of the carbobenzyloxy group, comparing results with experimental NMR/IR data .

Q. What strategies are effective for elucidating the mechanistic role of this compound in peptide synthesis workflows?

  • Methodological Answer : Design competitive inhibition experiments using alternative protecting groups (e.g., Fmoc) to isolate the carbobenzyloxy group’s steric and electronic contributions. Monitor coupling efficiency via MALDI-TOF MS and side reactions (racemization) via chiral HPLC. Use isotopic labeling (e.g., ¹⁵N-THREONINE) to track regioselectivity. Compare kinetic data (kcat/KM) with computational docking simulations to validate mechanistic hypotheses .

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s behavior in novel chemical environments?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with experimental solubility and partition coefficient (logP) data to refine forcefield parameters. Validate predictions using small-scale synthesis trials under simulated conditions. For spectroscopic alignment, overlay computed NMR chemical shifts (via Gaussian) with experimental spectra. Leverage cheminformatics platforms (e.g., KNIME) to correlate computational descriptors (HOMO-LUMO gaps) with observed reactivity .

Methodological Frameworks

Q. What literature review strategies are recommended to identify knowledge gaps in this compound research?

  • Methodological Answer : Conduct a scoping review using databases like SciFinder and PubMed, filtering for carbobenzyloxy-protected amino acids and DL-THREONINE derivatives. Use controlled vocabularies (MeSH terms: "Amino Acids/chemical synthesis," "Protecting Groups") to ensure comprehensiveness. Apply the PICO framework to categorize studies by Population (compound), Intervention (synthetic method), Comparison (alternative protecting groups), and Outcomes (yield, purity). Use tools like VOSviewer for bibliometric mapping of research trends .

Q. How can ethnographic or artifact analysis methods improve understanding of this compound’s application in collaborative research settings?

  • Methodological Answer : Use mixed-methods approaches: (1) Analyze lab notebooks and SOPs for recurring procedural challenges; (2) Conduct semi-structured interviews with synthetic chemists to identify tacit knowledge in handling carbobenzyloxy groups. Apply grounded theory to code qualitative data (NVivo) and triangulate findings with quantitative yield/purity metrics. Reference frameworks from data infrastructure studies to map interdisciplinary collaboration barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.